

BMS CCR2 22: A Technical Overview of its Selectivity Profile

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Compound of Interest

Compound Name: *Bms ccr2 22*

Cat. No.: *B7909903*

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Introduction

BMS CCR2 22 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the migration of monocytes and macrophages to sites of inflammation.^[1] Developed by Bristol-Myers Squibb, this small molecule has been instrumental in preclinical studies investigating the role of the CCR2-CCL2 signaling axis in a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the selectivity profile of **BMS CCR2 22**, based on publicly available data. It includes a summary of its potency against its primary target, its selectivity against other receptors, and detailed methodologies for the key experiments cited.

Quantitative Selectivity Profile

The following tables summarize the known quantitative data for **BMS CCR2 22**'s activity at CCR2 and its selectivity against other chemokine receptors.

Table 1: Potency of **BMS CCR2 22** against Human CCR2^[1]

Assay Type	Parameter	Value (nM)
Radioligand Binding	IC50	5.1
Calcium Flux	IC50	18
Monocyte Chemotaxis	IC50	1

Table 2: Selectivity of **BMS CCR2 22** against Other Chemokine Receptors

Receptor	Assay Type	Compound Concentration	% Inhibition	Reference
CCR3	Radioligand Binding	10 μ M	37%	[2]

Note: A comprehensive, publicly available selectivity panel screening **BMS CCR2 22** against a broad range of GPCRs has not been identified in the reviewed literature. The selectivity data is limited to the information presented above.

Experimental Protocols

The following are detailed descriptions of the likely experimental methodologies used to generate the potency and selectivity data for **BMS CCR2 22**, based on standard practices in the field and information from relevant publications.

Radioligand Binding Assay (CCR2 and CCR3)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

Objective: To determine the IC50 value of **BMS CCR2 22** for the CCR2 and CCR3 receptors.

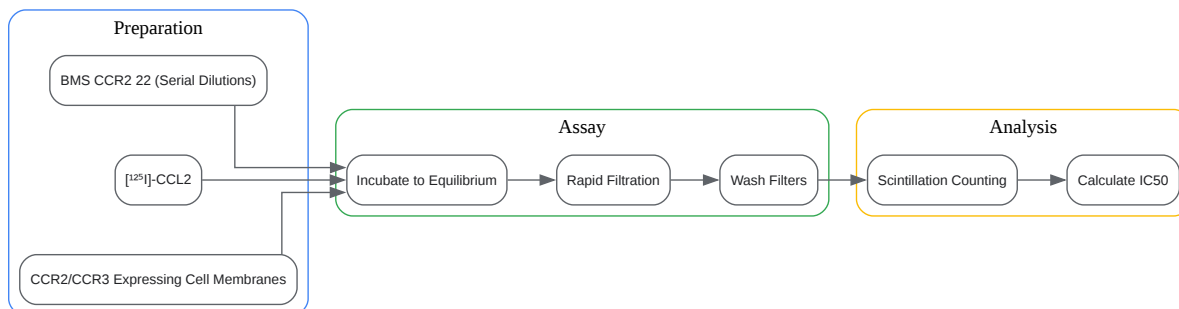
Materials:

- Cell Membranes: Membranes prepared from cell lines stably expressing human CCR2 or CCR3.

- Radioligand: [125 I]-CCL2 for CCR2 or another appropriate radiolabeled ligand for CCR3.
- Test Compound: **BMS CCR2 22**.
- Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl_2 , CaCl_2) and a protein carrier (e.g., BSA).
- Filtration Apparatus: A cell harvester to separate bound from free radioligand.
- Scintillation Counter: To measure radioactivity.

Protocol:

- Reaction Setup: In a microplate, combine the cell membranes, radioligand at a concentration near its K_d , and varying concentrations of **BMS CCR2 22**.
- Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
- Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the **BMS CCR2 22** concentration. The IC_{50} value is determined by non-linear regression analysis.



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Radioligand Binding Assay Workflow

Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon receptor activation by its natural ligand.

Objective: To determine the functional antagonist potency (IC₅₀) of **BMS CCR2 22** at the CCR2 receptor.

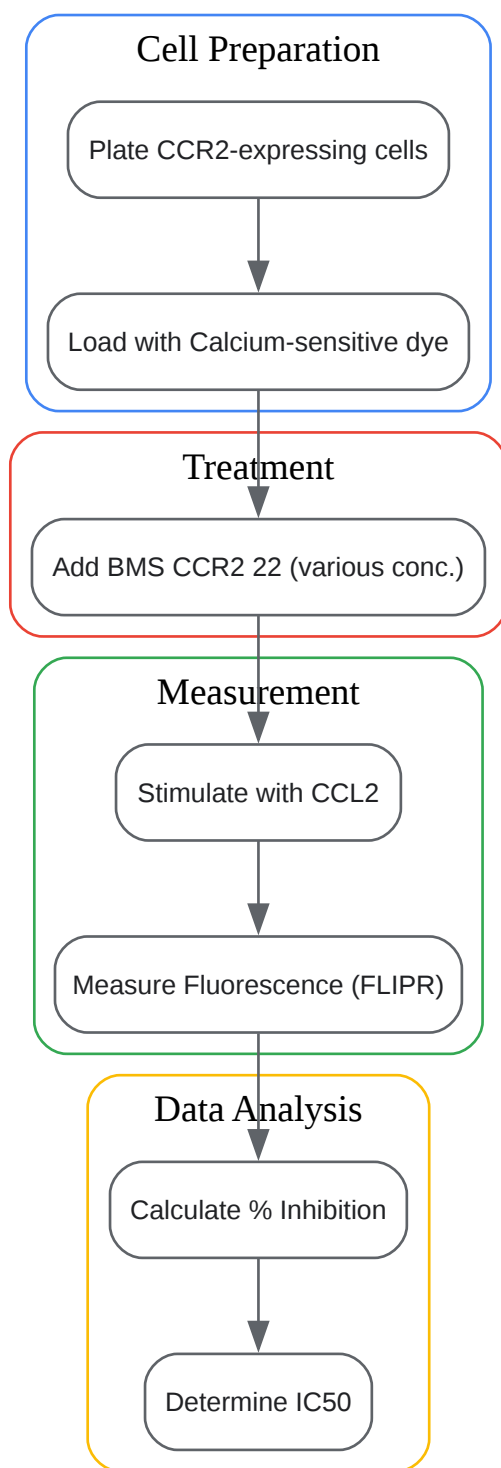
Materials:

- Cells: A cell line stably expressing human CCR2 and a G-protein that couples to the calcium signaling pathway (e.g., Gαq).
- Calcium-sensitive dye: A fluorescent dye that exhibits a change in fluorescence intensity upon binding to calcium (e.g., Fluo-4 AM, Fura-2 AM).
- Agonist: Human CCL2.
- Test Compound: **BMS CCR2 22**.

- Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution) with a calcium source.
- Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Protocol:

- Cell Plating: Seed the CCR2-expressing cells into a microplate and allow them to adhere.
- Dye Loading: Incubate the cells with a calcium-sensitive dye. The dye will enter the cells and be cleaved to its active, calcium-sensitive form.
- Compound Addition: Add varying concentrations of **BMS CCR2 22** to the wells and incubate for a defined period.
- Agonist Stimulation and Measurement: Place the plate in a FLIPR instrument. The instrument will add a fixed concentration of CCL2 to all wells and simultaneously measure the change in fluorescence over time.
- Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium mobilization. The inhibitory effect of **BMS CCR2 22** is calculated for each concentration, and the IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.



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Calcium Flux Assay Workflow

Monocyte Chemotaxis Assay

This cell-based functional assay assesses the ability of a compound to block the directed migration of monocytes towards a chemoattractant.

Objective: To determine the functional antagonist potency (IC₅₀) of **BMS CCR2 22** in a physiologically relevant cell migration model.

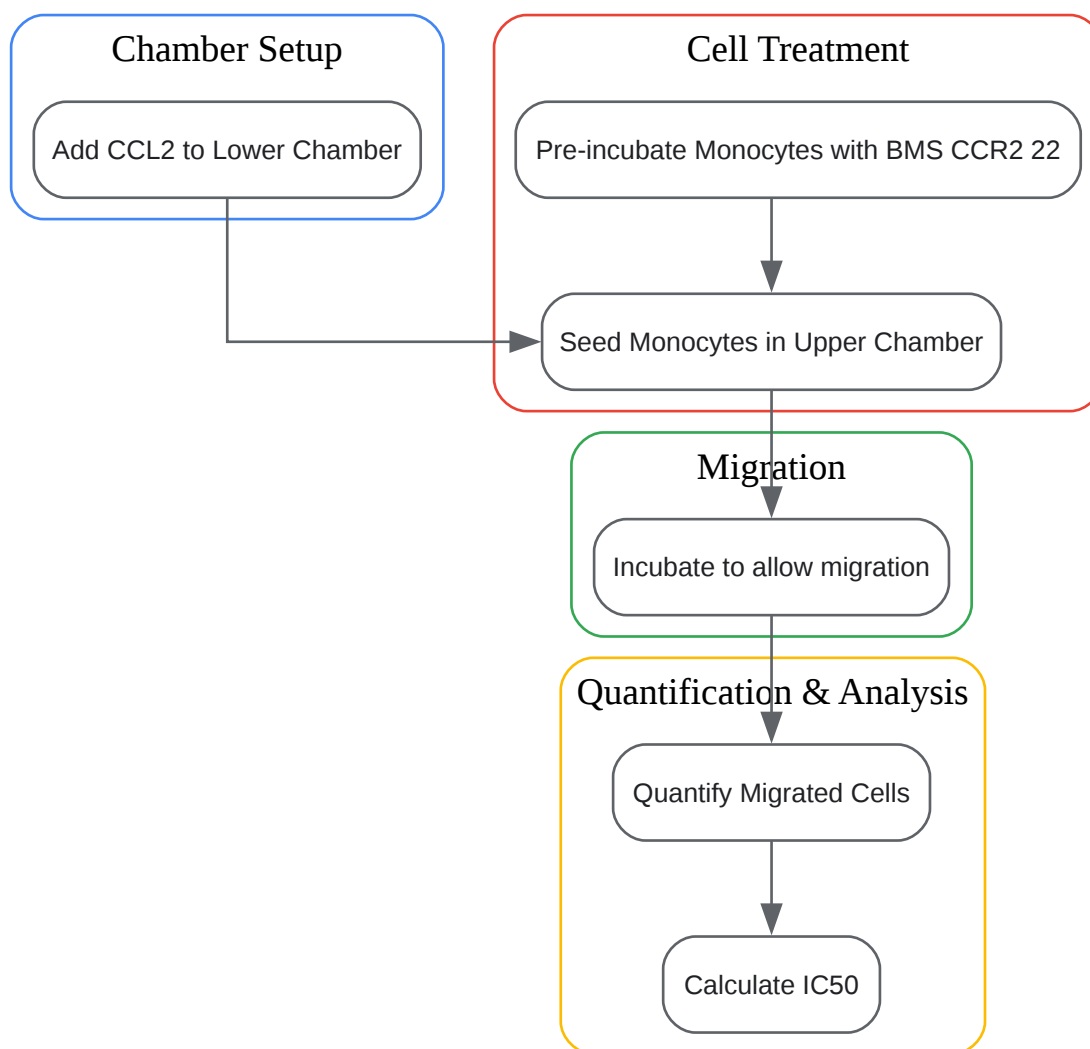
Materials:

- Cells: Primary human monocytes or a monocytic cell line (e.g., THP-1).
- Chemoattractant: Human CCL2.
- Test Compound: **BMS CCR2 22**.
- Chemotaxis Chamber: A multi-well plate with a porous membrane insert (e.g., Boyden chamber, Transwell®).
- Assay Medium: Cell culture medium, often with reduced serum.
- Cell Viability/Quantification Reagent: A reagent to quantify the number of migrated cells (e.g., Calcein AM, CellTiter-Glo®).
- Plate Reader: To measure fluorescence or luminescence.

Protocol:

- Chamber Setup: Add assay medium containing CCL2 to the lower chamber of the chemotaxis plate.
- Cell Preparation: Pre-incubate the monocytes with varying concentrations of **BMS CCR2 22**.
- Cell Seeding: Place the pre-incubated monocytes in the upper chamber of the insert.
- Incubation: Incubate the plate for a period sufficient to allow cell migration through the porous membrane (typically a few hours).
- Cell Quantification: Remove the non-migrated cells from the top of the insert. Quantify the number of cells that have migrated to the lower chamber using a suitable detection method.

- Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of **BMS CCR2 22**. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.



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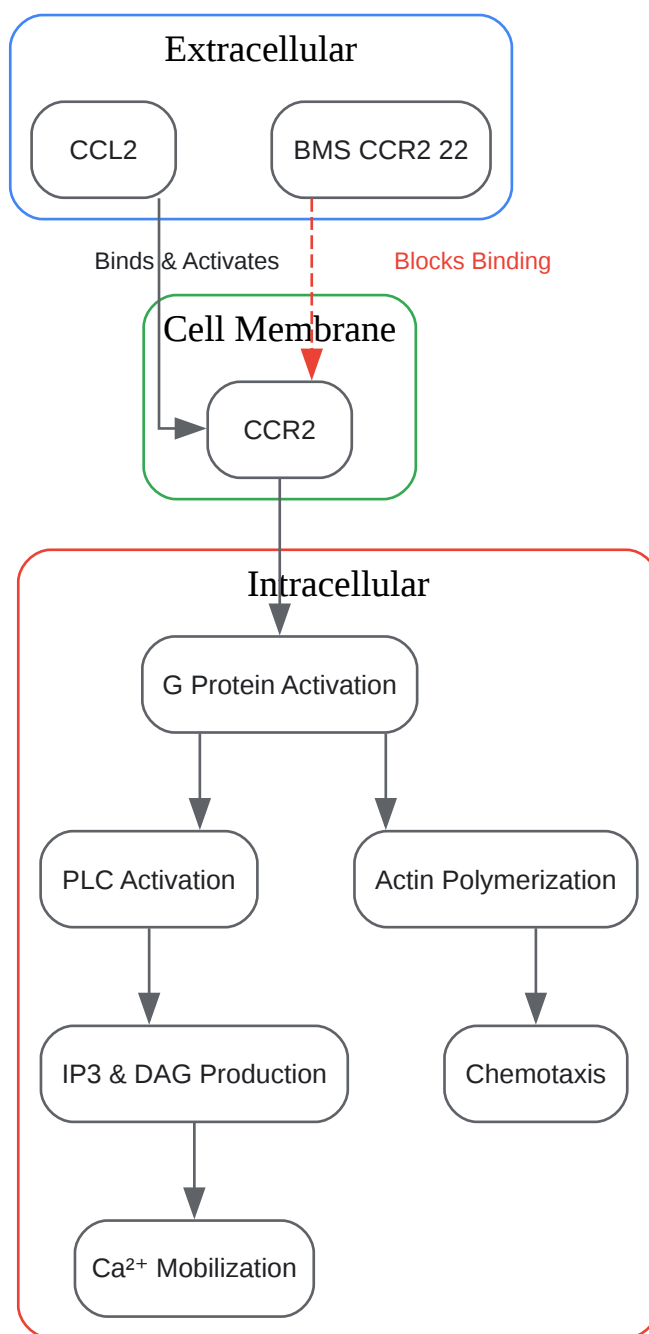
Monocyte Chemotaxis Assay Workflow

Signaling Pathways

CCR2 Signaling Pathway

BMS CCR2 22 acts as an antagonist at the CCR2 receptor, a G protein-coupled receptor (GPCR). Upon binding of its cognate ligand, CCL2, CCR2 initiates a signaling cascade that

leads to cellular responses such as chemotaxis, calcium mobilization, and cell activation. **BMS CCR2 22** blocks these downstream effects by preventing CCL2 from binding to and activating the receptor.



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CCR2 Signaling and Point of Inhibition

Conclusion

BMS CCR2 22 is a well-characterized, potent, and selective antagonist of CCR2. The available data robustly demonstrates its high affinity for the receptor and its ability to effectively block downstream functional responses. While its selectivity has been confirmed against CCR3, a comprehensive public profile against a wider array of GPCRs is not readily available. The experimental protocols outlined in this guide provide a framework for understanding how the key potency and selectivity data for this compound were likely generated. For researchers in the field of inflammation and drug discovery, **BMS CCR2 22** remains a valuable tool for elucidating the role of the CCR2-CCL2 axis in health and disease.

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References

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